molecular formula C13H10ClNO2 B6389984 3-(3-Chloro-4-methylphenyl)picolinic acid CAS No. 1261906-50-6

3-(3-Chloro-4-methylphenyl)picolinic acid

Cat. No.: B6389984
CAS No.: 1261906-50-6
M. Wt: 247.67 g/mol
InChI Key: ULBGIQISJFSGFI-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol. This compound has gained attention in various fields of research and industry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)picolinic acid can be achieved through several methods. One common approach involves the reaction of picolinic acid with 3-chloro-4-methylphenylboronic acid under suitable conditions . The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in water at elevated temperatures.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)picolinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of herbicides and other agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent . Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A pyridine derivative with a carboxylic acid group at the 2-position.

    3-Chloropicolinic acid: A similar compound with a chlorine atom at the 3-position.

    4-Methylpicolinic acid: A derivative with a methyl group at the 4-position.

Uniqueness

3-(3-Chloro-4-methylphenyl)picolinic acid is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-4-5-9(7-11(8)14)10-3-2-6-15-12(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBGIQISJFSGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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